Etofibrate

Übersicht

Beschreibung

Etofibrate is a fibrate compound that is a combination of clofibrate and niacin, linked together by an ester bond. In the body, clofibrate and niacin separate and are released gradually, in a manner similar to controlled-release formulations . This compound is primarily used as a lipid-lowering agent to treat hyperlipidemias by reducing levels of low-density lipoprotein cholesterol and triglycerides while increasing high-density lipoprotein cholesterol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Etofibrate can be synthesized through the esterification of clofibric acid with niacin. The reaction involves the use of an esterification agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

In industrial settings, the preparation of this compound involves the dissolution of clofibric acid and niacin in a suitable solvent, followed by the addition of an esterification agent and a catalyst. The reaction mixture is stirred at a controlled temperature until the esterification is complete. The product is then purified through recrystallization or chromatography to obtain high-purity this compound .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Etofibrate unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Hydrolyse: Im Körper wird this compound hydrolysiert, um Clofibrinsäure und Niacin freizusetzen.

Oxidation: this compound kann Oxidationsreaktionen eingehen, insbesondere in Gegenwart starker Oxidationsmittel.

Reduktion: Reduktionsreaktionen von this compound sind weniger häufig, können aber unter bestimmten Bedingungen auftreten.

Häufige Reagenzien und Bedingungen

Hydrolyse: Wasser oder wässrige Lösungen unter physiologischen Bedingungen.

Oxidation: Starke Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Hauptprodukte, die gebildet werden

Hydrolyse: Clofibrinsäure und Niacin.

Oxidation: Oxidierte Derivate von Clofibrinsäure und Niacin.

Reduktion: Reduzierte Derivate von Clofibrinsäure und Niacin.

Wissenschaftliche Forschungsanwendungen

Clinical Applications

-

Lipid Profile Improvement :

- Cholesterol Reduction : Etofibrate has been shown to significantly reduce low-density lipoprotein (LDL) cholesterol and lipoprotein(a) (Lp(a)) levels. A study demonstrated a 23% reduction in LDL cholesterol and a 26% reduction in Lp(a) in patients with type IIb dyslipidemia compared to controlled-release niacin .

- Triglyceride Management : It effectively lowers triglyceride levels while simultaneously increasing HDL cholesterol, contributing to a healthier lipid profile .

- Cardiovascular Disease Prevention :

Study 1: Lipid Profile Comparison

A randomized double-blind study compared this compound with controlled-release niacin over 16 weeks. Patients receiving this compound (500 mg twice daily) exhibited significant improvements in their lipid profiles, specifically:

- Total Cholesterol : Similar reductions were observed in both groups.

- LDL Cholesterol : A notable 23% decrease in the this compound group versus minimal change in the niacin group.

- Lp(a) : A 26% reduction was specific to the this compound group, highlighting its unique efficacy .

Study 2: Mechanistic Insights

In vivo studies demonstrated that this compound increases the binding affinity of both LDL and HDL to specific receptors on human platelets, suggesting enhanced clearance of these lipoproteins from circulation . This mechanism supports its role in managing hyperlipidemia.

Data Summary

| Parameter | This compound Group | Niacin Group |

|---|---|---|

| Total Cholesterol Reduction | Similar | Similar |

| LDL Cholesterol Reduction | 23% | Not significant |

| Lp(a) Reduction | 26% | Not significant |

| HDL Cholesterol Increase | Yes | Yes |

| Triglycerides Reduction | Yes | Yes |

Wirkmechanismus

Etofibrate exerts its effects by activating peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates the expression of genes involved in lipid metabolism. Activation of PPARα leads to increased oxidation of fatty acids, reduced synthesis of triglycerides, and enhanced clearance of low-density lipoprotein cholesterol . This results in improved lipid profiles and reduced risk of cardiovascular diseases.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Clofibrat: Ein Lipidsenker, der eine der Komponenten von Etofibrate ist.

Fenofibrat: Eine weitere Fibrate-Verbindung, die zur Senkung von Cholesterin- und Triglyceridspiegeln eingesetzt wird.

Bezafibrat: Ein Fibrate, das Lipidspeigel senkt und zur Behandlung von Hyperlipidämien eingesetzt wird.

Gemfibrozil: Ein Fibrate, das vor allem die Triglyceridspiegel senkt und zur Behandlung von Hypertriglyceridämie eingesetzt wird.

Einzigartigkeit von this compound

This compound ist insofern einzigartig, als es die Lipidsenker-Wirkungen von sowohl Clofibrat als auch Niacin in einer einzigen Verbindung vereint. Diese Kombination ermöglicht eine allmähliche Freisetzung der aktiven Komponenten und bietet so einen kontrollierten Freisetzungseffekt, der die therapeutische Wirksamkeit verbessert und die Häufigkeit der Dosierung reduziert . Darüber hinaus bietet die zweifache Wirkung von Clofibrat und Niacin in this compound ein breiteres Spektrum an Lipidsenker-Aktivität im Vergleich zu anderen Fibraten.

Biologische Aktivität

Etofibrate is a hybrid compound that combines the properties of clofibrate and nicotinic acid, primarily used to manage dyslipidemia. Its unique mechanism of action influences lipid metabolism, particularly in lowering triglycerides and cholesterol levels. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound operates through several pathways:

- Enhancement of Lipoprotein Lipase Activity : this compound promotes the activity of lipoprotein lipase, which is crucial for the hydrolysis of triglycerides in lipoproteins, facilitating their clearance from the bloodstream .

- Reesterification of Fatty Acids : It enhances the reesterification process in adipose tissue, leading to decreased circulating free fatty acids and triglycerides .

- Reduction of LDL Cholesterol : this compound has been shown to significantly lower low-density lipoprotein (LDL) cholesterol levels, making it effective in managing hyperlipidemia .

Study 1: Effects on Lipid Profiles

A clinical study compared the effects of this compound with controlled-release niacin on lipid profiles in patients with elevated triglyceride levels. The results indicated:

- Participants : 25 patients (14 on this compound and 11 on niacin).

- Dosage : 500 mg twice daily for 16 weeks.

- Outcomes :

| Parameter | This compound (N=14) | Niacin (N=11) | P-value |

|---|---|---|---|

| Total Cholesterol | Reduced | Reduced | NS |

| VLDL Cholesterol | Reduced | Reduced | NS |

| Triglycerides | Reduced | Reduced | NS |

| LDL Cholesterol | -23% | -14% | P=0.07 |

| Lipoprotein(a) | -26% | NS | <0.01 |

NS = Not Significant

Study 2: Metabolic Effects in Rats

A study conducted on normolipemic rats revealed that this compound treatment resulted in:

- Decreased plasma levels of beta-hydroxybutyrate, glycerol, free fatty acids, total triacylglycerols, and cholesterol.

- Enhanced uptake of glycerol for acylglycerol formation in adipose tissue.

- Increased cytosolic glycerol-3-phosphate dehydrogenase activity in the liver, suggesting improved lipid metabolism .

Case Studies

In a series of case studies involving patients with dyslipidemia:

- Case Study A : A patient treated with this compound showed a significant reduction in triglyceride levels from 300 mg/dL to 180 mg/dL over a period of three months.

- Case Study B : Another patient exhibited a decrease in LDL cholesterol from 160 mg/dL to 120 mg/dL after six weeks of this compound therapy.

These case studies highlight this compound's effectiveness in real-world settings.

Summary of Biological Activities

This compound demonstrates significant biological activities that contribute to its efficacy as a lipid-lowering agent:

- Lipid Profile Improvement : Reduces total cholesterol, LDL cholesterol, VLDL cholesterol, and triglycerides while increasing HDL cholesterol.

- Enhanced Lipid Metabolism : Promotes fatty acid reesterification and lipoprotein lipase activity.

- Clinical Efficacy : Supported by clinical trials showing superior effects compared to other lipid-modifying agents like niacin.

Eigenschaften

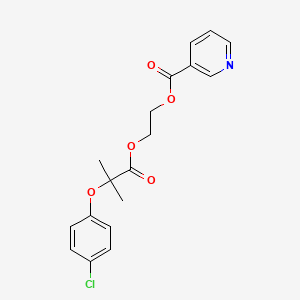

IUPAC Name |

2-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxyethyl pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNO5/c1-18(2,25-15-7-5-14(19)6-8-15)17(22)24-11-10-23-16(21)13-4-3-9-20-12-13/h3-9,12H,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXRVYAFBUDSLJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)OCCOC(=O)C1=CN=CC=C1)OC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

56775-91-8 (hydrochloride) | |

| Record name | Etofibrate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031637975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80185521 | |

| Record name | Etofibrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80185521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31637-97-5 | |

| Record name | Etofibrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31637-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etofibrate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031637975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etofibrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08983 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Etofibrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80185521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Etofibrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.115 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETOFIBRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23TF67G79M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.